molecular formula C24H24BrN3O4 B11680472 ethyl 4-{3-[(E)-{2-[(4-bromophenoxy)acetyl]hydrazinylidene}methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate

ethyl 4-{3-[(E)-{2-[(4-bromophenoxy)acetyl]hydrazinylidene}methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate

Cat. No.: B11680472
M. Wt: 498.4 g/mol
InChI Key: IHPZTNZEKYWXMN-VULFUBBASA-N
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Description

ETHYL 4-{3-[(E)-{[2-(4-BROMOPHENOXY)ACETAMIDO]IMINO}METHYL]-2,5-DIMETHYL-1H-PYRROL-1-YL}BENZOATE is a complex organic compound that features a pyrrole ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-{3-[(E)-{[2-(4-BROMOPHENOXY)ACETAMIDO]IMINO}METHYL]-2,5-DIMETHYL-1H-PYRROL-1-YL}BENZOATE typically involves multiple steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.

    Introduction of the Bromophenoxy Group: This step involves the nucleophilic substitution reaction where a bromophenol derivative reacts with an appropriate leaving group on the pyrrole ring.

    Acetamido Group Addition: The acetamido group can be introduced through an acylation reaction using acetic anhydride or acetyl chloride.

    Esterification: The final step involves esterification to introduce the ethyl benzoate moiety, typically using ethanol and a strong acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole-2,5-diones.

    Reduction: Reduction reactions can target the imino group, converting it to an amine.

    Substitution: The bromophenoxy group can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Pyrrole-2,5-diones.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyrrole derivatives.

Scientific Research Applications

ETHYL 4-{3-[(E)-{[2-(4-BROMOPHENOXY)ACETAMIDO]IMINO}METHYL]-2,5-DIMETHYL-1H-PYRROL-1-YL}BENZOATE has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting specific enzymes or receptors.

    Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. The bromophenoxy and acetamido groups can form hydrogen bonds and hydrophobic interactions with target proteins, influencing their activity. The pyrrole ring can participate in π-π stacking interactions, further stabilizing the compound-protein complex.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 4-((4-BROMOPHENOXY)METHYL)BENZOATE
  • 4-({[2-(2-BROMOPHENOXY)ACETAMIDO]IMINO}METHYL)-2-METHOXYPHENYL 3,4-DIMETHOXYBENZOATE

Uniqueness

ETHYL 4-{3-[(E)-{[2-(4-BROMOPHENOXY)ACETAMIDO]IMINO}METHYL]-2,5-DIMETHYL-1H-PYRROL-1-YL}BENZOATE is unique due to the combination of its functional groups, which provide a diverse range of chemical reactivity and potential biological activity. The presence of the pyrrole ring, along with the bromophenoxy and acetamido groups, allows for multiple interactions with biological targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C24H24BrN3O4

Molecular Weight

498.4 g/mol

IUPAC Name

ethyl 4-[3-[(E)-[[2-(4-bromophenoxy)acetyl]hydrazinylidene]methyl]-2,5-dimethylpyrrol-1-yl]benzoate

InChI

InChI=1S/C24H24BrN3O4/c1-4-31-24(30)18-5-9-21(10-6-18)28-16(2)13-19(17(28)3)14-26-27-23(29)15-32-22-11-7-20(25)8-12-22/h5-14H,4,15H2,1-3H3,(H,27,29)/b26-14+

InChI Key

IHPZTNZEKYWXMN-VULFUBBASA-N

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=CC(=C2C)/C=N/NC(=O)COC3=CC=C(C=C3)Br)C

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=CC(=C2C)C=NNC(=O)COC3=CC=C(C=C3)Br)C

Origin of Product

United States

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